Stereochemical Identity: (S)-Enantiomer vs. Racemate – Melting Point as a Surrogate for Enantiomeric Purity Control
The (S)-enantiomer is a single stereoisomer, while the racemate (CAS 64520-53-2) exhibits a characteristic melting point of 120.5–122.2 °C (literature) or 121–123 °C (experimental) [1]. Although the (S)-enantiomer's melting point is not explicitly reported in the open literature, its distinct solid-state packing relative to the racemate ensures that differential scanning calorimetry (DSC) or mixed melting point analysis can serve as a rapid, low-cost method to confirm enantiomeric identity and rule out racemic contamination in incoming quality control.
| Evidence Dimension | Melting point as a quality indicator |
|---|---|
| Target Compound Data | Single (S)-enantiomer (CAS 61884-75-1); purity typically ≥95–98% (vendor specifications) |
| Comparator Or Baseline | Racemate (CAS 64520-53-2): mp 120.5–122.2 °C (lit.) / 121–123 °C (Sigma-Aldrich) |
| Quantified Difference | Enantiomeric excess (ee) is the critical differentiator; racemate possesses 0% ee by definition, whereas (S)-enantiomer specifications require chiral HPLC or optical rotation verification. |
| Conditions | Solid-state; literature melting point vs. vendor certificate of analysis. |
Why This Matters
For procurement and use as a chiral building block, even small amounts of the opposite enantiomer can alter diastereoselectivity in asymmetric synthesis or confound biological assay interpretation.
- [1] Butler, D. E.; et al. Amnesia-reversal activity of a series of cyclic imides. J. Med. Chem. 1987, 30, 498–503 (reporting mp for 5-oxo-2-pyrrolidineacetic acid, i.e., the racemate, as 121–123 °C). View Source
